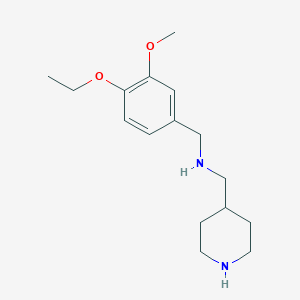![molecular formula C14H18BrN3O B262742 N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as BIMU8, is a selective agonist for the histamine H2 receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine selectively binds to the histamine H2 receptor, which is predominantly expressed in the stomach, and stimulates acid secretion by parietal cells. This leads to increased gastric acid secretion and a decrease in gastric pH.
Biochemical and Physiological Effects:
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to increase gastric acid secretion and decrease gastric pH in both animal and human studies. It has also been shown to increase mucosal blood flow and reduce gastric mucosal injury in animal models of gastric ulcers.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a selective agonist for the histamine H2 receptor, which makes it a valuable tool for studying the physiological and biochemical effects of H2 receptor activation in various tissues. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are several potential future directions for research on N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine. These include further studies on its potential therapeutic applications in various diseases, such as GERD, peptic ulcer disease, and asthma. Additionally, there is a need for further research on the molecular mechanisms underlying its effects on gastric acid secretion and mucosal blood flow. Finally, there is a need for the development of safer and more effective H2 receptor agonists for use in both research and clinical settings.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves several steps, including the reaction of 5-bromo-2-methoxybenzyl chloride with 1,3-diaminopropane to form the intermediate 5-bromo-2-methoxybenzyl-1,3-diaminopropane. This intermediate is then reacted with imidazole-1-propylamine to form the final product, N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine.
Applications De Recherche Scientifique
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been extensively studied for its potential therapeutic applications in various diseases, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and asthma. It has also been studied for its potential use as a diagnostic tool for detecting H2 receptor expression in various tissues.
Propriétés
Nom du produit |
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine |
|---|---|
Formule moléculaire |
C14H18BrN3O |
Poids moléculaire |
324.22 g/mol |
Nom IUPAC |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C14H18BrN3O/c1-19-14-4-3-13(15)9-12(14)10-16-5-2-7-18-8-6-17-11-18/h3-4,6,8-9,11,16H,2,5,7,10H2,1H3 |
Clé InChI |
KXQCLUVGUFSBBY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CNCCCN2C=CN=C2 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CNCCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)

![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262682.png)